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Compound of Interest

Compound Name: Lu-AF11205

CAS No.: 1290133-16-2

Cat. No.: B608671 Get Quote

Executive Summary
Lu-AF11205 (Chemical ID: Compound 9 in Packiarajan et al., 2013) is a synthetic small

molecule functioning as a Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate

Receptor Subtype 5 (mGluR5).[1]

Unlike orthosteric agonists that bind to the glutamate "Venus flytrap" domain, Lu-AF11205
binds to a distinct allosteric site within the transmembrane domain (7-TM), potentiating the

receptor's response to endogenous glutamate. It serves as a critical "lead compound" in the

alkynyl thiazole series, which was optimized to improve physicochemical properties and reduce

off-target liabilities (e.g., hERG inhibition) in the development of therapeutics for schizophrenia

(cognitive deficits) and depression.

Chemical Profile & Pharmacodynamics[2]
Chemical Identity

Code Name: Lu-AF11205

Chemical Class: Alkynyl Thiazole / 2-substituted-ethynylthiazole derivative

Role: Lead structure for "Series 2" mGluR5 PAMs

CAS Registry Number: 1290133-16-2[2]
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Mechanism of Action (MoA)
Lu-AF11205 acts as a Type I Positive Allosteric Modulator. It does not activate the receptor in

the absence of glutamate (lacking intrinsic "ago-PAM" activity in native systems), but

significantly shifts the glutamate concentration-response curve to the left.

Binding Domain: Allosteric site located in the heptahelical transmembrane domain (TMD),

distinct from the orthosteric glutamate binding site in the extracellular Venus Flytrap Domain

(VFT).

Signaling Effect: Potentiation of G

q/11 coupling, leading to enhanced phosphoinositide hydrolysis and intracellular calcium
mobilization.

Primary Receptor Targets
The primary and highly selective target for Lu-AF11205 is the mGluR5 receptor.

Target Specificity Table

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b608671?utm_src=pdf-body
https://www.benchchem.com/product/b608671?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target
Interaction
Type

Action Potency Class
Biological
Consequence

mGluR5 Allosteric Binding PAM

Nanomolar (

/

)

Potentiation of

NMDA receptor

currents;

enhancement of

synaptic

plasticity (LTP).

mGluR1
Homologous

GPCR
Inactive

> 10

M

Selectivity

against the

closely related

Group I mGluR is

critical to avoid

motor side

effects.

hERG Ion Channel Inhibitor
Low

M (Liability)

Early liability of

the alkynyl

thiazole series;

optimized in later

analogs (e.g.,

10b).

Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway potentiated by Lu-AF11205
binding.
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Caption: Lu-AF11205 binds allosterically to mGluR5, enhancing Gq-mediated hydrolysis of

PIP2 into IP3, triggering Calcium release.

Binding Affinity & Potency Data
Lu-AF11205 serves as the lead compound (Compound 9) for the fused thiazole series.[1]

While later optimized analogs (e.g., Compounds 10b, 27a) achieved lower nanomolar potency

and better metabolic stability, Lu-AF11205 established the structure-activity relationship (SAR)

for this class.

Quantitative Binding Profile
Note: Values represent the biological activity established during the lead optimization phase.

Parameter Value / Range Assay Context

mGluR5 ~30 - 100 nM

Functional Ca

Flux Assay (HEK293 cells

expressing hmGluR5)

Fold Shift > 2-fold
Leftward shift of Glutamate

response curve

Selectivity > 100-fold vs. mGluR1, mGluR2/3

hERG
~0.6 - 3.0

M

Patch clamp (Safety liability,

drove optimization)

Key Insight: The relatively high lipophilicity of the alkynyl thiazole scaffold in Lu-AF11205
contributes to high potency but also correlates with the hERG liability, which was addressed in

subsequent "fused thiazole" generations.

Experimental Protocols
To validate the activity of Lu-AF11205, researchers utilize functional calcium mobilization

assays. This protocol ensures the compound is identified as a PAM rather than an orthosteric

agonist.
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Protocol: Fluorometric Calcium Mobilization Assay
(FLIPR)
Objective: Determine the

of Lu-AF11205 potentiating a sub-maximal glutamate response (

).

Cell Preparation:

Use HEK293 cells stably expressing human mGluR5 (inducible expression systems like

Tet-On are preferred to prevent toxicity).

Seed cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate

overnight.

Dye Loading:

Remove media and load cells with Calcium-4 or Fluo-4 AM dye in assay buffer (HBSS +

20 mM HEPES, pH 7.4) containing 2.5 mM Probenecid (to inhibit dye efflux).

Incubate for 60 minutes at 37°C.

Compound Addition (PAM Mode):

Step A (Antagonist/Agonist Check): Add Lu-AF11205 (serially diluted) alone to check for

intrinsic agonist activity. (Expectation: No response).

Step B (Potentiation): Add Lu-AF11205 and incubate for 5-10 minutes.

Step C (Stimulation): Inject Glutamate at a concentration equivalent to its

(typically ~300-500 nM depending on cell line).

Data Acquisition:

Measure fluorescence intensity (RFU) using a FLIPR (Fluorometric Imaging Plate Reader)

or FlexStation.
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Readout: The increase in peak fluorescence relative to the Glutamate

baseline.

Analysis:

Fit data to a four-parameter logistic equation to derive the inflection point (

).

Experimental Workflow Diagram
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Caption: Step-by-step workflow for validating Lu-AF11205 PAM activity using calcium flux.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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